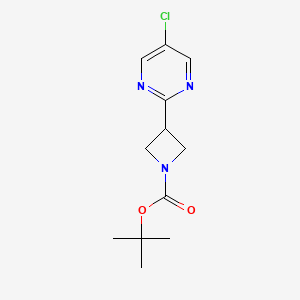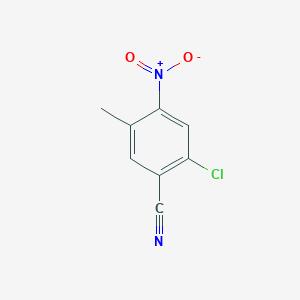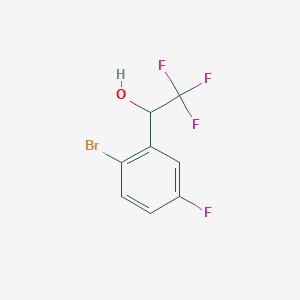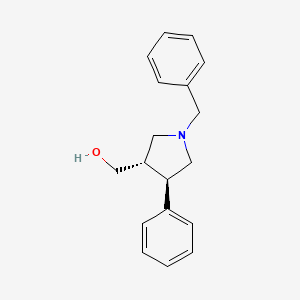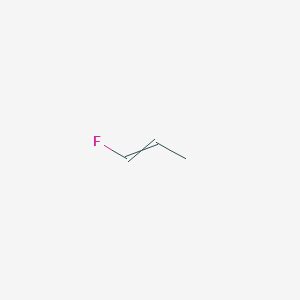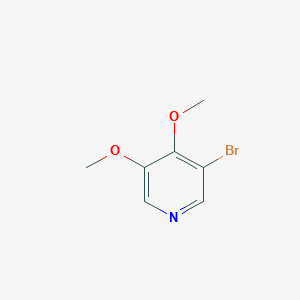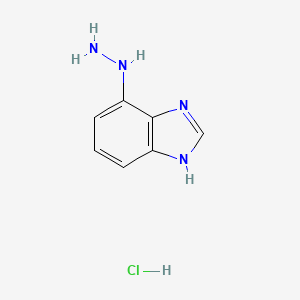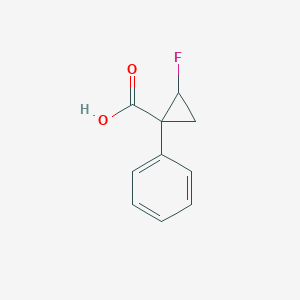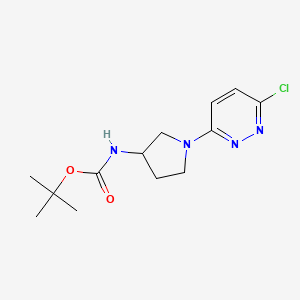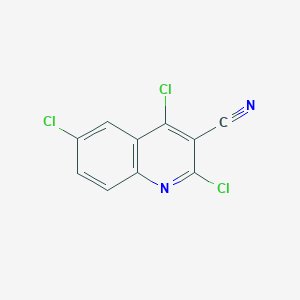
2,4,6-Trichloroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloroquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H3Cl3N2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of three chlorine atoms and a nitrile group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloroquinoline-3-carbonitrile typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2,4,6-trichloroquinoline with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or distillation. The choice of solvents and reaction conditions can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of 2,4,6-trichloroquinoline-3-amine.
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Scientific Research Applications
2,4,6-Trichloroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2,4-Dichloroquinoline-3-carbonitrile
- 2,6-Dichloroquinoline-3-carbonitrile
Uniqueness
2,4,6-Trichloroquinoline-3-carbonitrile is unique due to the presence of three chlorine atoms and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other quinoline derivatives.
Properties
Molecular Formula |
C10H3Cl3N2 |
|---|---|
Molecular Weight |
257.5 g/mol |
IUPAC Name |
2,4,6-trichloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl3N2/c11-5-1-2-8-6(3-5)9(12)7(4-14)10(13)15-8/h1-3H |
InChI Key |
GLTSYMLDDWUIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=N2)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate](/img/structure/B11720236.png)
![2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane](/img/structure/B11720238.png)

